molecular formula C11H10ClNO3 B1444064 Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate CAS No. 1446332-73-5

Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate

Cat. No. B1444064
CAS RN: 1446332-73-5
M. Wt: 239.65 g/mol
InChI Key: WEGKCVYCZQSJLF-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate is a chemical compound with the CAS Number: 1446332-73-5 . It has a molecular weight of 239.66 . The IUPAC name for this compound is ethyl 2-(4-chlorobenzo[d]oxazol-2-yl)acetate . It is a pale-yellow to yellow-brown solid at room temperature .


Molecular Structure Analysis

The Inchi Code for Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate is 1S/C11H10ClNO3/c1-2-15-10(14)6-9-13-11-7(12)4-3-5-8(11)16-9/h3-5H,2,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate is a pale-yellow to yellow-brown solid at room temperature . It has a molecular weight of 239.66 .

Scientific Research Applications

Process Intensification Techniques for Ethyl Acetate Production

Ethyl acetate, a solvent widely used across various industries, including paints, coatings, and consumer products, benefits from process intensification techniques aimed at enhancing production efficiency. Techniques such as reactive distillation and microwave reactive distillation offer several advantages over traditional processes, including energy savings and reduced capital investment. These advancements underscore ethyl acetate's role in industrial applications, highlighting its significance beyond a mere chemical compound to a key player in sustainable manufacturing processes (Patil & Gnanasundaram, 2020).

Antioxidant Capacity Assays

The compound's relevance extends into the antioxidant capacity assays, where it serves as a precursor in the synthesis of various antioxidants. The ABTS/PP decolorization assay, a prominent method for evaluating antioxidant capacity, utilizes ethyl acetate in synthesizing derivatives that are crucial for understanding antioxidant mechanisms. This illustrates the compound's vital role in advancing antioxidant research, providing a foundation for developing more effective antioxidants (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Environmental Impact and Toxicity Considerations

Ethyl acetate's impact extends to environmental and toxicity considerations, with research focusing on its safer industrial applications. Studies on ionic liquids, including ethyl acetate derivatives, emphasize the need for thorough toxicological assessments to ensure environmental safety prior to industrial scale-up. This highlights the dual aspects of ethyl acetate applications: its potential for industrial efficiency and the imperative for responsible environmental stewardship (Ostadjoo, Berton, Shamshina, & Rogers, 2018).

Biofuels and Green Chemistry

The exploration of ethyl acetate in biofuels and green chemistry signifies its contribution to renewable energy sources and sustainable chemical processes. The compound's involvement in the Liquid Organic Hydrogen Carrier (LOHC) process, converting bioethanol to ethyl acetate and hydrogen, demonstrates its potential in green energy solutions. This process not only leverages renewable resources but also aligns with environmental safety and energy efficiency, showcasing ethyl acetate's role in fostering sustainable technological advancements (Santacesaria, Tesser, Fulignati, & Raspolli Galletti, 2023).

Safety and Hazards

The safety information available indicates that Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate has a hazard statement of H302 . The precautionary statements are P264, P270, P301+P312, and P330 . The signal word is ‘Warning’ and the pictogram is an exclamation mark .

properties

IUPAC Name

ethyl 2-(4-chloro-1,3-benzoxazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-2-15-10(14)6-9-13-11-7(12)4-3-5-8(11)16-9/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEGKCVYCZQSJLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=C(O1)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401238947
Record name 2-Benzoxazoleacetic acid, 4-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-chlorobenzo[D]oxazol-2-YL)acetate

CAS RN

1446332-73-5
Record name 2-Benzoxazoleacetic acid, 4-chloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446332-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Benzoxazoleacetic acid, 4-chloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401238947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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